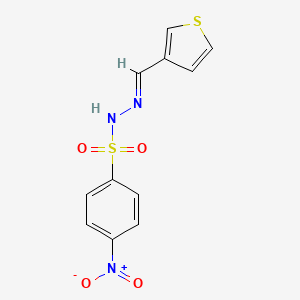

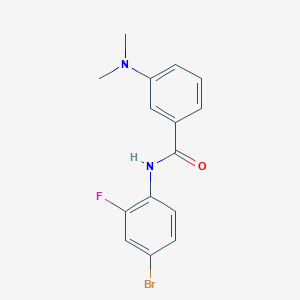

3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime" belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and chemical properties. This compound, like its analogs, has been synthesized and characterized for various potential applications, including as intermediates in organic synthesis and as scaffolds in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to the one , often involves the Claisen-Schmidt condensation reaction, Vilsmeier-Haack reaction, or similar methodologies. For instance, Bandgar et al. (2009) described the preparation of pyrazole chalcones through Claisen-Schmidt condensation, demonstrating a general approach to synthesizing pyrazole derivatives (Bandgar et al., 2009).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of compounds. Studies often employ techniques like X-ray diffraction, NMR, and mass spectrometry to elucidate the structure. For example, Xu and Shi (2011) detailed the crystal structure of a closely related pyrazole derivative, highlighting the importance of structural analysis in understanding compound properties (Xu & Shi, 2011).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, contributing to their wide applicability. For instance, reactions like the Sonogashira cross-coupling have been used to modify pyrazole carbaldehydes, indicating the versatility of these compounds in organic synthesis (Vilkauskaitė, Šačkus, & Holzer, 2011).

Physical Properties Analysis

The physical properties, including solvatochromic behavior and crystal packing, can significantly influence a compound's application. Singh et al. (2013) explored the photophysical studies of a related compound, providing insights into how different environments affect these properties (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity, stability, and electronic characteristics, are key to their utility in various fields. Golla et al. (2020) synthesized and characterized dimethoxyphenyl-pyrazinyl pyridines, shedding light on the chemical behavior of compounds with pyrazole backbones (Golla et al., 2020).

Scientific Research Applications

Antioxidant and Antimicrobial Applications

- Antioxidant and Antimicrobial Agents : A study synthesized a series of pyrazole chalcones, including compounds related to 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, and evaluated them for anti-inflammatory, antioxidant, and antimicrobial activities. Some compounds exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities at various concentrations (Bandgar et al., 2009).

Anticonvulsant and Analgesic Applications

- Anticonvulsant and Analgesic Activities : Another study focused on the design, synthesis, and evaluation of new pyrazole analogues for anticonvulsant and analgesic activities. Compounds synthesized from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrated potent anticonvulsant and high analgesic activity without displaying toxicity (Viveka et al., 2015).

Antihyperglycemic Agents

- Antihyperglycemic Agents : Compounds synthesized from derivatives similar to 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde showed significant antihyperglycemic activity in vivo against Streptozotocin–nicotinamide induced Adult Wistar rats (Kenchappa et al., 2017).

Synthesis and Biological Evaluation

- Antioxidant and Anti-Inflammatory Activities : A study synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated them for antioxidant and anti-inflammatory activities. The compounds showed significant activities, with some showing potent antioxidant activity (Sudha et al., 2021).

Spin Probes and Photophysical Studies

pH-sensitive Spin Probes : Research on Grignard reagent addition to 5-alkylamino-4H-imidazole 3-oxides, including derivatives of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, resulted in the synthesis of stable nitroxides with potential applications as pH-sensitive spin probes (Kirilyuk et al., 2003).

Solid State Emissive NLOphores : A study synthesized a series of pyrazole based D-π-A derivatives with large stokes shift. These compounds exhibited blue to red solid-state emissions and high first hyperpolarizability, indicating potential use in photophysical applications (Lanke & Sekar, 2016).

Synthesis and Characterization

Heterocyclic Compounds Synthesis : Research involving the synthesis of novel heterocycles from 3-(benzofur-2-yl)pyrazole-based structures, akin to the compound , demonstrated the versatility of these compounds in creating diverse chemical structures (Baashen et al., 2017).

Synthesis of Pyrazolines : A study synthesized various pyrazoline derivatives from pyrazole compounds. The structures of these compounds were characterized by X-ray single crystal structure determination, indicating their utility in structural chemistry (Loh et al., 2013).

Antimicrobial Activity

- Chitosan Schiff Bases with Antimicrobial Activity : Research synthesized chitosan Schiff bases using heteroaryl pyrazole derivatives, including structures related to 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and evaluated their antimicrobial activity against various bacteria and fungi (Hamed et al., 2020).

properties

IUPAC Name |

(NE)-N-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-23-16-9-8-13(10-17(16)24-2)18-14(11-19-22)12-21(20-18)15-6-4-3-5-7-15/h3-12,22H,1-2H3/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHPXEGAJQVERF-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670744 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]methyl}benzoic acid dihydrochloride](/img/structure/B5524460.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)

![3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524479.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)